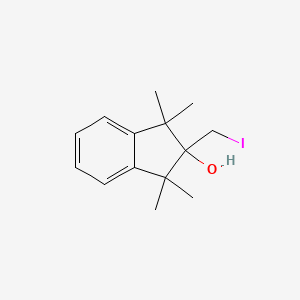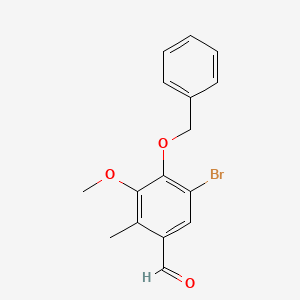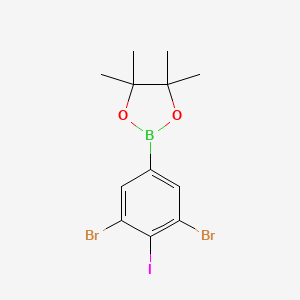![molecular formula C9H15N3O2 B12640192 3-(2-Methoxyethyl)-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B12640192.png)
3-(2-Methoxyethyl)-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethyl)-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyethylamine with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyethyl)-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyethyl)-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyethyl)-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methoxyethyl)-1,2,4-oxadiazole: Lacks the pyrrolidine moiety, resulting in different chemical and biological properties.
5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole: Lacks the 2-methoxyethyl group, affecting its reactivity and applications.
Uniqueness
3-(2-Methoxyethyl)-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole is unique due to the combination of the oxadiazole ring and the pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
3-(2-methoxyethyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O2/c1-13-6-4-8-11-9(14-12-8)7-3-2-5-10-7/h7,10H,2-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
AIOJUNMIGBTXBF-ZETCQYMHSA-N |
Isomerische SMILES |
COCCC1=NOC(=N1)[C@@H]2CCCN2 |
Kanonische SMILES |
COCCC1=NOC(=N1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B12640121.png)
![1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-8-[[2-methoxy-5-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-](/img/structure/B12640134.png)

![3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B12640142.png)
![Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-](/img/structure/B12640146.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol](/img/structure/B12640148.png)

![1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B12640162.png)
![{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene](/img/structure/B12640163.png)
![5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12640165.png)
![4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12640177.png)

![(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid](/img/structure/B12640196.png)

